Pinosylvin mono methyl ether
Pinosylvin mono methyl ether
Pinosylvin methyl ether is a stilbenoid.
Pinosylvin methyl ether, also known as 5-methoxy-3-stilbenol, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, pinosylvin methyl ether is considered to be an aromatic polyketide lipid molecule. Pinosylvin methyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Pinosylvin methyl ether, also known as 5-methoxy-3-stilbenol, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, pinosylvin methyl ether is considered to be an aromatic polyketide lipid molecule. Pinosylvin methyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name:
Vulcanchem
CAS No.:
35302-70-6
VCID:
VC0192123
InChI:
InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+
SMILES:
Molecular Formula:
C15H14O2
Molecular Weight:
226.27 g/mol
Pinosylvin mono methyl ether
CAS No.: 35302-70-6
Natural Products
VCID: VC0192123
Molecular Formula: C15H14O2
Molecular Weight: 226.27 g/mol
CAS No. | 35302-70-6 |
---|---|
Product Name | Pinosylvin mono methyl ether |
Molecular Formula | C15H14O2 |
Molecular Weight | 226.27 g/mol |
IUPAC Name | 3-methoxy-5-[(E)-2-phenylethenyl]phenol |
Standard InChI | InChI=1S/C15H14O2/c1-17-15-10-13(9-14(16)11-15)8-7-12-5-3-2-4-6-12/h2-11,16H,1H3/b8-7+ |
Standard InChIKey | JVIXPWIEOVZVJC-BQYQJAHWSA-N |
Isomeric SMILES | COC1=CC(=CC(=C1)O)/C=C/C2=CC=CC=C2 |
Canonical SMILES | COC1=CC(=CC(=C1)O)C=CC2=CC=CC=C2 |
Description | Pinosylvin methyl ether is a stilbenoid. Pinosylvin methyl ether, also known as 5-methoxy-3-stilbenol, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Thus, pinosylvin methyl ether is considered to be an aromatic polyketide lipid molecule. Pinosylvin methyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. |
Synonyms | (E)-3-Hydroxy-5-methoxystilbene; (E)-3-Methoxy-5-(2-phenylethenyl)phenol; 5-Methoxy-3-stilbenol |
PubChem Compound | 5281719 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume